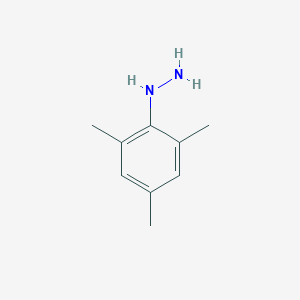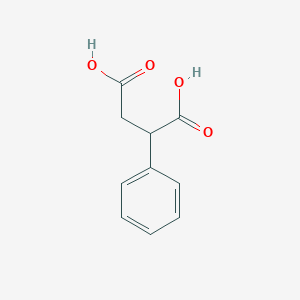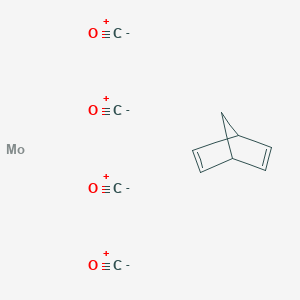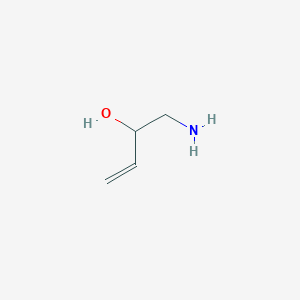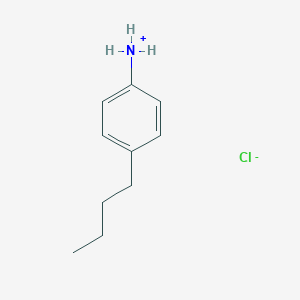
4-Butylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylanilinium chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is a quaternary ammonium salt that is derived from aniline, which is a widely used chemical in the production of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Butylanilinium chloride is not well understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It has also been suggested that it may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells and Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
4-Butylanilinium chloride has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it may cause irritation to the skin and eyes, and inhalation of its vapors may cause respiratory irritation. It is important to handle this compound with care and use appropriate safety measures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Butylanilinium chloride in laboratory experiments is its high yield and ease of synthesis. It is also relatively inexpensive compared to other organic compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Butylanilinium chloride. One of the areas that require further investigation is its mechanism of action, which is not well understood. Additionally, more research is needed to explore its potential applications in the treatment of cancer and Alzheimer's disease. Furthermore, the synthesis of new derivatives of 4-Butylanilinium chloride may lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, 4-Butylanilinium chloride is a chemical compound with significant potential applications in various fields of science. Its synthesis method is simple and efficient, and it has been extensively studied for its potential use as a catalyst in organic synthesis, as an antibacterial and antifungal agent in medicinal chemistry, and as a precursor for the synthesis of various materials in material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 4-Butylanilinium chloride involves the reaction of aniline with butyl chloride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained by precipitation with water. This method is simple and efficient, and the yield of the product is high.
Aplicaciones Científicas De Investigación
4-Butylanilinium chloride has been extensively studied for its potential applications in various fields of science. In organic synthesis, it can be used as a catalyst for various reactions such as Michael addition, aldol condensation, and Knoevenagel condensation. It has also been used in the synthesis of various organic compounds such as quinolines, benzimidazoles, and pyrimidines.
In medicinal chemistry, 4-Butylanilinium chloride has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. In material science, it can be used as a precursor for the synthesis of various materials such as metal-organic frameworks and coordination polymers.
Propiedades
Número CAS |
13478-63-2 |
|---|---|
Nombre del producto |
4-Butylanilinium chloride |
Fórmula molecular |
C10H16ClN |
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
(4-butylphenyl)azanium;chloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h5-8H,2-4,11H2,1H3;1H |
Clave InChI |
KGVOSBWDKAXACO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |
SMILES canónico |
CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |
Otros números CAS |
13478-63-2 |
Sinónimos |
4-butylanilinium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



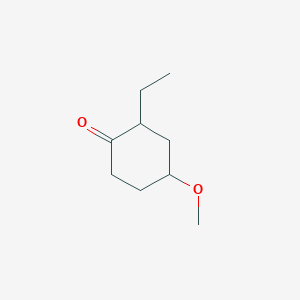
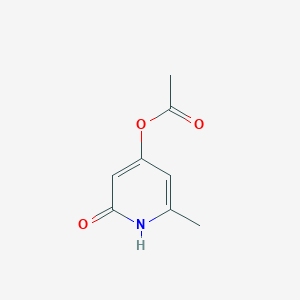

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
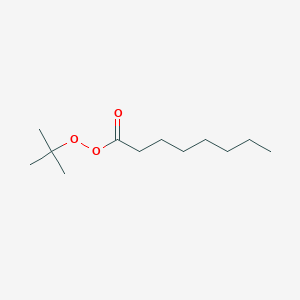


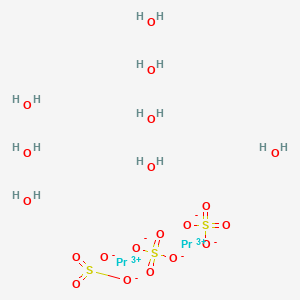
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
